2-[(2-methoxyphenyl)amino]-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2-METHOXYPHENYL)AMINO]-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Preparation Methods
The synthesis of 2-[(2-METHOXYPHENYL)AMINO]-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include heating with MeONa in BuOH, which facilitates the transformation into pyrido[2,3-d]pyrimidin-5-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include carboxylic acid chlorides, bases, and solvents like xylene. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-METHOXYPHENYL)AMINO]-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Exhibits antiproliferative and antimicrobial activities.
Medicine: Potential use as an antiproliferative agent and tyrosine kinase inhibitor.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases . These interactions inhibit the activity of these enzymes, leading to antiproliferative effects. The compound may also interfere with DNA repair mechanisms, contributing to its antiproliferative properties .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
API-1: A promising antiproliferative agent.
TKI-28: A tyrosine kinase inhibitor.
CDK4 inhibitors: Cyclin-dependent kinase inhibitors. What sets 2-[(2-METHOXYPHENYL)AMINO]-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE apart is its unique combination of a methoxyphenyl group and a thiophene ring, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C18H14N4O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N4O2S/c1-24-13-6-3-2-5-12(13)20-18-21-16-15(17(23)22-18)11(8-9-19-16)14-7-4-10-25-14/h2-10H,1H3,(H2,19,20,21,22,23) |
InChI Key |
ZLHXXXYCDVCDCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4 |
Origin of Product |
United States |
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